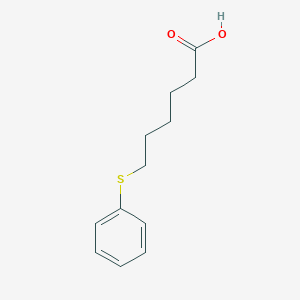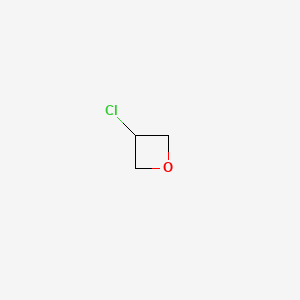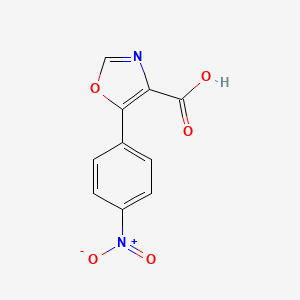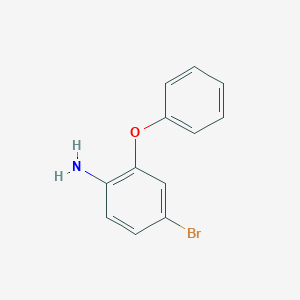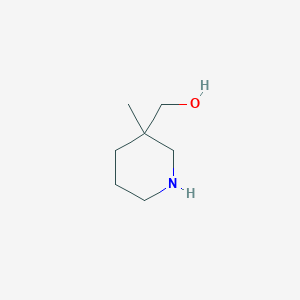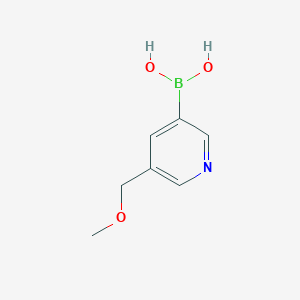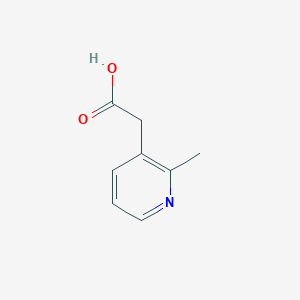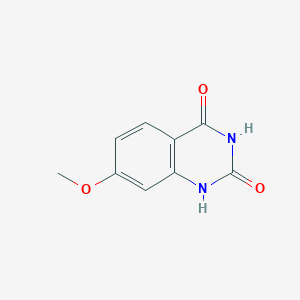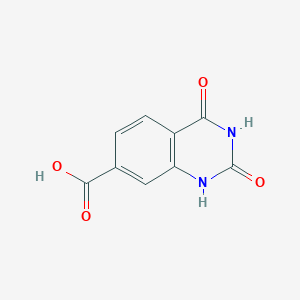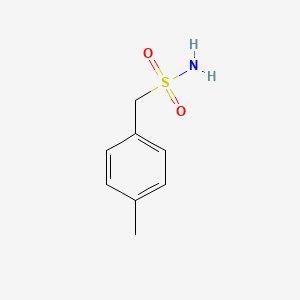![molecular formula C11H14N2O3 B1320179 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid CAS No. 896637-76-6](/img/structure/B1320179.png)
2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nicotinic acid derivatives can be complex and involves multiple steps. For instance, the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid involves lithiation, carboxylation, and palladium-catalyzed coupling reactions, as described in the first paper . Although the exact synthesis of 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid is not detailed, similar methodologies could potentially be applied, with modifications to introduce the tetrahydrofuran moiety and the amino linkage.
Molecular Structure Analysis
Crystal structure determination is a powerful tool to understand the molecular structure of nicotinic acid derivatives. The second paper discusses the crystal structures of various complexes formed through hydrogen bonding . While the exact structure of 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid is not provided, the principles of hydrogen bonding and crystal packing discussed could be relevant for predicting the molecular structure and interactions of this compound.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid. However, nicotinic acid derivatives are known to engage in various chemical reactions, particularly those involving their carboxylate group and the pyridine nitrogen. These reactions can include the formation of salts, zwitterions, and complexes with other molecules, as seen in the second paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives can be influenced by their molecular structure. The third paper discusses the crystallization tendency and glass-forming ability of 2-((2-ethylphenyl)amino)nicotinic acid, which is disrupted by steric repulsion due to alkylation . This suggests that the introduction of different substituents on the nicotinic acid core can significantly affect the physical properties, such as crystallization behavior and stability of the amorphous phase. These insights could be extrapolated to understand the properties of 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid.
科学的研究の応用
Cutaneous Reactions and Dermatological Applications
- Study Findings : Research has observed cutaneous reactions of nicotinic acid (niacin)-furfuryl, including the tetrahydrofurfuryl ester of nicotinic acid, in various disease states. This compound, when applied topically, causes erythema and edema in over 95% of normal persons, hinting at potential dermatological applications (Murrell & Taylor, 1959).
Pharmacological Effects and Receptors
- Study Findings : Research has identified specific receptors, such as PUMA-G and HM74, which mediate the pharmacological effects of nicotinic acid. These receptors are involved in lipid-lowering actions, as they play a role in decreasing lipolysis in adipose tissue. This suggests potential applications in treating dyslipidemia (Tunaru et al., 2003).
Industrial Production Methods
- Study Findings : A study focused on ecological methods to produce nicotinic acid from commercially available raw materials, highlighting the environmental and industrial relevance of this compound. This research could be crucial for developing greener chemistry practices (Lisicki, Nowak, & Orlińska, 2022).
Herbicidal Activity
- Study Findings : Nicotinic acid derivatives have shown herbicidal activity, as evidenced by research on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. These compounds exhibit herbicidal efficacy against certain plants, indicating potential applications in agriculture (Yu et al., 2021).
Receptor Activation and Cardiovascular Applications
- Study Findings : Nicotinic acid's receptor activation, such as HM74A, has been linked to its role in treating dyslipidemia, a cardiovascular risk factor. This suggests that the compound could be beneficial in cardiovascular disease management (Wise et al., 2003).
Synthesis Techniques
- Study Findings : Research on the practical synthesis of variants of nicotinic acid, like 4-amino-2-(trifluoromethyl)nicotinic acid, demonstrates the chemical versatility and potential for diverse applications of this compound (Li et al., 2010).
特性
IUPAC Name |
2-(oxolan-2-ylmethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)9-4-1-5-12-10(9)13-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWXSICGUBTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


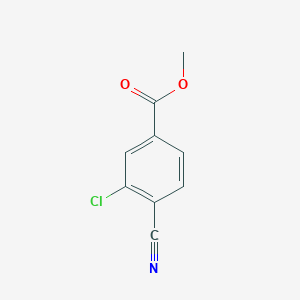
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)
